(S)-2-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-fluoro-D-homophenylalanine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for Boc-2-fluoro-D-homophenylalanine are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-2-fluoro-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Boc-2-fluoro-D-homophenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein structure and function, particularly in the field of proteomics.
Medicine: Investigated for its potential therapeutic applications, including its role as an impurity in the synthesis of Sitagliptin.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-2-fluoro-D-homophenylalanine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, potentially altering their structure and function. The presence of the fluorine atom may influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Boc-D-homophenylalanine: Similar in structure but lacks the fluorine atom.
Boc-2-fluoro-L-homophenylalanine: The L-enantiomer of Boc-2-fluoro-D-homophenylalanine.
Boc-2-fluoro-D-phenylalanine: Similar structure but with a phenyl group instead of a homophenyl group .
Uniqueness
Boc-2-fluoro-D-homophenylalanine is unique due to the presence of the fluorine atom and the D-configuration, which can influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H20FNO4 |
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Molecular Weight |
297.32 g/mol |
IUPAC Name |
(2S)-4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
QFXYXMWIFSVJSE-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
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